molecular formula C28H24BrN3O3 B11048972 [4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone

Katalognummer B11048972
Molekulargewicht: 530.4 g/mol
InChI-Schlüssel: WCMYMURTCHSGSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is a complex organic compound with a unique structure that includes bromophenyl, dihydroxy, and pyridinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone typically involves multiple steps, starting with the preparation of the bromophenyl and pyridinyl precursors. These precursors are then subjected to cyclization reactions under controlled conditions to form the cyclohexyl core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinones, phenyl derivatives, and various substituted cyclohexyl compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industrial applications, this compound can be used in the development of advanced materials and catalysts. Its ability to undergo various chemical reactions makes it a valuable component in the production of high-performance materials .

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanone lies in its bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .

Eigenschaften

Molekularformel

C28H24BrN3O3

Molekulargewicht

530.4 g/mol

IUPAC-Name

[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2

InChI-Schlüssel

WCMYMURTCHSGSY-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.